molecular formula C9H11N3 B3042988 1-isopropyl-1H-benzo[d][1,2,3]triazole CAS No. 69218-29-7

1-isopropyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B3042988
CAS No.: 69218-29-7
M. Wt: 161.2 g/mol
InChI Key: BXIPDJNZPQCQNG-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse applications in synthetic organic chemistry and pharmacology. The 1-isopropyl substitution on the triazole ring enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-benzo[d][1,2,3]triazole can be synthesized through several methods. This reaction can be catalyzed by copper (I) or ruthenium (II) to yield the desired triazole compound with high efficiency .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of solvents like dimethylformamide (DMF) and catalysts such as 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) are common in these processes .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Mechanism of Action

The mechanism by which 1-isopropyl-1H-benzo[d][1,2,3]triazole exerts its effects involves interactions with various molecular targets and pathways. The triazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows it to bind to enzymes and receptors, influencing biochemical processes and pathways .

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-1H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern, which enhances its chemical stability and reactivity. This makes it particularly valuable in applications where these properties are crucial .

Properties

IUPAC Name

1-propan-2-ylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7(2)12-9-6-4-3-5-8(9)10-11-12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIPDJNZPQCQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879489
Record name 1-I-PROPYLBENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69218-29-7
Record name 1-I-PROPYLBENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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